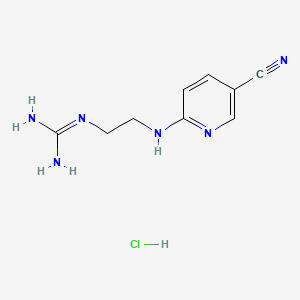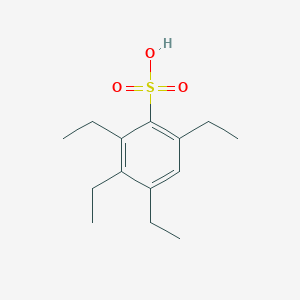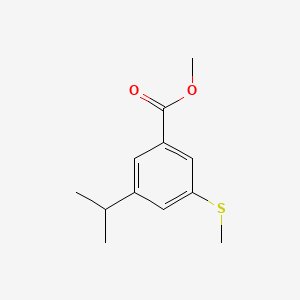
N~2~-Acetyl-L-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-acetamido-3-hydroxypropanamide is an organic compound with significant relevance in various scientific fields. This compound is characterized by its specific stereochemistry, which is denoted by the (2S) configuration. It is a derivative of propanamide, featuring both acetamido and hydroxy functional groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-hydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-hydroxypropanoic acid.
Acetylation: The amino group of the starting material is acetylated using acetic anhydride under controlled conditions to form the acetamido derivative.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-acetamido-3-hydroxypropanamide may involve large-scale acetylation reactions using automated reactors. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-acetamido-3-hydroxypropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Applications De Recherche Scientifique
(2S)-2-acetamido-3-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2S)-2-acetamido-3-hydroxypropanamide exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxy group can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-acetamido-3-hydroxybutanamide: Similar in structure but with an additional carbon in the backbone.
(2S)-2-acetamido-3-hydroxyvaleramide: Another analog with a longer carbon chain.
(2S)-2-acetamido-3-hydroxyhexanamide: Features an even longer carbon chain, affecting its solubility and reactivity.
Uniqueness
(2S)-2-acetamido-3-hydroxypropanamide is unique due to its specific stereochemistry and the presence of both acetamido and hydroxy functional groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various scientific disciplines.
Propriétés
Numéro CAS |
23361-38-8 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-hydroxypropanamide |
InChI |
InChI=1S/C5H10N2O3/c1-3(9)7-4(2-8)5(6)10/h4,8H,2H2,1H3,(H2,6,10)(H,7,9)/t4-/m0/s1 |
Clé InChI |
VDQFWSAIURVIGH-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CO)C(=O)N |
SMILES canonique |
CC(=O)NC(CO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)





